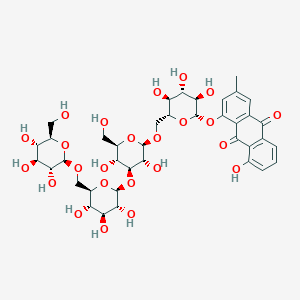

Chrysophanol tetraglucoside

Description

Properties

IUPAC Name |

1-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-8-hydroxy-3-methylanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H50O24/c1-11-5-13-21(27(48)20-12(22(13)43)3-2-4-14(20)42)15(6-11)58-38-32(53)29(50)24(45)18(61-38)10-57-37-34(55)35(26(47)17(8-41)60-37)63-39-33(54)30(51)25(46)19(62-39)9-56-36-31(52)28(49)23(44)16(7-40)59-36/h2-6,16-19,23-26,28-42,44-47,49-55H,7-10H2,1H3/t16-,17-,18-,19-,23-,24-,25-,26-,28+,29+,30+,31-,32-,33-,34-,35+,36-,37-,38-,39+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGIPJXDFYVNHH-FTBXXNAOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O)O)C(=O)C7=C(C2=O)C=CC=C7O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O)O)O)C(=O)C7=C(C2=O)C=CC=C7O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H50O24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701100402 | |

| Record name | 1-[(O-β-D-Glucopyranosyl-(1→6)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701100402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

902.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120181-08-0 | |

| Record name | 1-[(O-β-D-Glucopyranosyl-(1→6)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120181-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(O-β-D-Glucopyranosyl-(1→6)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701100402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isolating Nature's Pharmacy: A Technical Guide to Chrysophanol Tetraglucoside from Cassia tora

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isolation and characterization of chrysophanol tetraglucoside, a naturally occurring anthraquinone glycoside found in the seeds of Cassia tora. This document details the necessary experimental protocols, presents available quantitative data, and visualizes the logical workflows and potential biological signaling pathways associated with this class of compounds.

Introduction

Cassia tora, a member of the Leguminosae family, is a plant with a rich history in traditional medicine, particularly in Ayurvedic and Chinese systems.[1] Its seeds are a significant source of various bioactive phytochemicals, including a range of anthraquinone glycosides.[1][2][3] Among these is chrysophanol tetraglucoside, a glycosylated form of the well-studied anthraquinone, chrysophanol. While research has been conducted on the isolation of various phenolic compounds from Cassia tora, detailed characterization data for chrysophanol tetraglucoside remains limited in publicly available literature. This guide synthesizes the available information to provide a robust framework for its isolation and further investigation.

Physicochemical Properties

A summary of the known physicochemical properties of chrysophanol and its tetraglucoside derivative is presented in Table 1.

| Property | Chrysophanol | Chrysophanol Tetraglucoside | Reference |

| Molecular Formula | C₁₅H₁₀O₄ | C₃₉H₅₀O₂₄ | [4] |

| Molecular Weight | 254.24 g/mol | 902.8 g/mol | [4][5] |

| Appearance | Golden yellow or brown powder | - | [6] |

| Melting Point | 196 °C | - | [6] |

| Solubility | Poor in water | - | [6] |

| CAS Number | 481-74-3 | 120181-08-0 | [4][5] |

Experimental Protocols

The following sections outline a detailed methodology for the isolation and characterization of chrysophanol tetraglucoside from Cassia tora seeds, based on established protocols for related compounds.

Plant Material and Extraction

Dried seeds of Cassia tora are the primary source material. A general extraction workflow is depicted in the diagram below.

Caption: Diagram 1: General Extraction Workflow.

Protocol:

-

Preparation of Plant Material: Procure dried seeds of Cassia tora. Grind the seeds into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction: Macerate the powdered seeds in 80% ethanol at a 1:10 (w/v) ratio.[3] The extraction should be carried out at room temperature with occasional agitation for 48-72 hours to ensure exhaustive extraction of the phytoconstituents.

-

Filtration and Concentration: Filter the ethanolic extract through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Fractionation and Isolation

The crude extract is subjected to a series of chromatographic steps to isolate the target compound.

Caption: Diagram 2: Isolation and Purification Workflow.

Protocol:

-

Solvent Partitioning: The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Glycosides are typically enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica gel (60-120 mesh) column. The column is eluted with a gradient solvent system, starting with chloroform and gradually increasing the polarity with methanol.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Chloroform:Methanol, 9:1 v/v). Fractions showing similar TLC profiles are pooled together.

-

Preparative High-Performance Liquid Chromatography (HPLC): The pooled fractions containing the compound of interest are further purified by preparative HPLC on a C18 column. A gradient elution with a mobile phase consisting of water (containing 0.1% formic acid) and methanol is typically employed. The eluent is monitored by a UV detector at an appropriate wavelength (e.g., 254 nm).

A study by Hatano et al. (1999) reported the isolation of 16.6 mg of chrysophanol tetraglucoside from the seeds of Cassia tora.[1]

Characterization

The structure of the isolated compound is elucidated using various spectroscopic techniques.

Spectroscopic Data

| Chrysophanol | ¹H-NMR (CDCl₃, δ ppm) | ¹³C-NMR (CDCl₃, δ ppm) | Reference |

| Position | [7] | ||

| 1-OH | 12.11 (s) | 162.5 (C-1) | [7] |

| 2-H | 7.29 (d, J=1.0 Hz) | 124.5 (C-2) | [7] |

| 3-CH₃ | 2.46 (s) | 22.3 (C-3) | [7] |

| 4-H | 7.62 (d, J=1.0 Hz) | 121.3 (C-4) | [7] |

| 5-H | 7.82 (dd, J=7.6, 1.2 Hz) | 119.9 (C-5) | [7] |

| 6-H | 7.66 (t, J=7.9 Hz) | 136.9 (C-6) | [7] |

| 7-H | 7.30 (dd, J=8.3, 1.2 Hz) | 124.4 (C-7) | [7] |

| 8-OH | 12.02 (s) | 162.4 (C-8) | [7] |

| 9-C=O | - | 192.5 (C-9) | [7] |

| 10-C=O | - | 181.9 (C-10) | [7] |

| 4a | - | 133.2 | [7] |

| 8a | - | 115.9 | [7] |

| 9a | - | 113.7 | [7] |

| 10a | - | 133.6 | [7] |

Mass Spectrometry: The mass spectrum of chrysophanol shows a molecular ion peak [M+H]⁺ at m/z 255.[6] For chrysophanol tetraglucoside, the expected molecular weight is 902.8 g/mol , and mass spectrometry would be crucial for confirming this.

Potential Biological Activity and Signaling Pathways

Chrysophanol, the aglycone of chrysophanol tetraglucoside, has been reported to be involved in various signaling pathways. Understanding these pathways can provide insights into the potential therapeutic applications of its glycosylated form.

Caption: Diagram 3: Potential Signaling Pathways of Chrysophanol.

Chrysophanol has been shown to exert its biological effects through the modulation of several key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways. Its anti-inflammatory and anti-cancer effects are often attributed to its ability to interfere with these cascades. Further research is warranted to determine if chrysophanol tetraglucoside exhibits similar or distinct activities.

Conclusion

This technical guide provides a foundational protocol for the isolation and characterization of chrysophanol tetraglucoside from Cassia tora. While the complete spectroscopic data for the tetraglucoside is not yet widely published, the methodologies and comparative data presented here offer a clear path for researchers to isolate and fully characterize this promising natural product. The elucidation of its complete structure and a deeper understanding of its biological activities will be crucial for unlocking its full therapeutic potential in drug discovery and development.

References

- 1. Phenolic constituents of Cassia seeds and antibacterial effect of some naphthalenes and anthraquinones on methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. ukaazpublications.com [ukaazpublications.com]

- 4. Chrysophanol - Wikipedia [en.wikipedia.org]

- 5. glpbio.com [glpbio.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Structure of Chrysophanol Tetraglucoside

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The scientific literature available in the public domain provides limited specific experimental data for a compound identified as "Chrysophanol tetraglucoside" (CAS NO: 120181-08-0). The primary research often cited in relation to its biological activities pertains to extracts of Cassia tora or to the isolation of structurally related compounds, such as torachrysone tetraglucoside. This guide provides a comprehensive overview based on the available information for Chrysophanol tetraglucoside, its aglycone chrysophanol, and general principles of anthraquinone glycosides.

Introduction

Chrysophanol tetraglucoside is an anthraquinone glycoside, a class of natural products known for their diverse pharmacological activities. It consists of a chrysophanol core, which is a dihydroxyanthraquinone, covalently bonded to four glucose units. While Chrysophanol tetraglucoside itself is not extensively characterized in peer-reviewed literature, it is cited as possessing anti-hypolipidemic and antibacterial properties.[1] This guide aims to provide a detailed technical overview of its chemical properties and structure, drawing from available data on the compound, its aglycone, and related molecules.

Chemical Structure and Properties

The precise structure of Chrysophanol tetraglucoside, including the specific linkage positions and stereochemistry of the four glucose moieties, is not definitively established in readily available scientific literature. The name implies a chrysophanol backbone (1,8-dihydroxy-3-methylanthracene-9,10-dione) with four attached glucose molecules. The SMILES string provided by some chemical suppliers suggests a potential structure, but this should be considered putative until confirmed by detailed spectroscopic analysis.

Physicochemical Properties

Quantitative experimental data for Chrysophanol tetraglucoside is scarce. The table below summarizes the available information, with a clear distinction between data for the tetraglucoside and its well-characterized aglycone, chrysophanol.

| Property | Chrysophanol Tetraglucoside (Predicted/Supplier Data) | Chrysophanol (Aglycone - Experimental Data) |

| CAS Number | 120181-08-0 | 481-74-3 |

| Molecular Formula | C39H50O24 | C15H10O4 |

| Molecular Weight | 902.8 g/mol | 254.24 g/mol |

| Appearance | Light yellow to yellow solid | Yellow-orange crystalline powder |

| Boiling Point | 1246.6 ± 65.0 °C (Predicted) | 465 °C |

| Density | 1.78 ± 0.1 g/cm³ (Predicted) | ~1.4 g/cm³ |

| pKa | 6.71 ± 0.20 (Predicted) | 7.6, 10.9 |

| Solubility | Soluble in DMSO and methanol. | Soluble in ethanol, acetone, chloroform. Sparingly soluble in water. |

| Storage Conditions | -20°C, protect from light.[1] | Room temperature, protected from light. |

Structural Elucidation (General Approach)

The definitive structural elucidation of an anthraquinone tetraglucoside would necessitate a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition. Tandem MS (MS/MS) would be used to observe fragmentation patterns, which can help identify the aglycone and the sugar moieties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for determining the connectivity of atoms. HMBC (Heteronuclear Multiple Bond Correlation) is particularly important for identifying the linkage points between the glucose units and the chrysophanol core, as well as the linkages between the sugar units themselves. The anomeric protons in the ¹H NMR spectrum and their coupling constants can help establish the stereochemistry (α or β) of the glycosidic bonds.

-

UV-Vis Spectroscopy: To determine the absorption maxima, which are characteristic of the anthraquinone chromophore.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and aromatic rings.

-

X-ray Crystallography: If a suitable crystal can be obtained, this technique provides the most definitive three-dimensional structure.

Experimental Protocols

General Protocol for Isolation and Purification of Anthraquinone Glycosides from Cassia tora Seeds

-

Extraction:

-

Air-dried and powdered seeds of Cassia tora are extracted with 80% methanol or ethanol at room temperature with agitation for 24-48 hours.

-

The extraction is repeated 2-3 times.

-

The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

The n-butanol fraction is typically enriched in glycosides.

-

-

Chromatographic Purification:

-

The n-butanol fraction is subjected to column chromatography on a silica gel or Sephadex LH-20 column.

-

Elution is performed with a gradient of solvents, for example, chloroform-methanol or ethyl acetate-methanol-water mixtures.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating).

-

Fractions containing the compound of interest are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield the pure compound.

-

Protocol for In Vitro Antibacterial Activity Assay (MIC Determination)

The antibacterial activity can be assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

-

Preparation of Bacterial Inoculum:

-

A single colony of the test bacterium (e.g., Methicillin-resistant Staphylococcus aureus) is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the exponential growth phase.

-

The bacterial suspension is diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB.

-

-

Preparation of Test Compound:

-

Chrysophanol tetraglucoside is dissolved in DMSO to a high stock concentration (e.g., 10 mg/mL).

-

Serial two-fold dilutions are prepared in MHB in a 96-well microtiter plate.

-

-

Incubation:

-

An equal volume of the diluted bacterial inoculum is added to each well.

-

The plate is incubated at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

A positive control (bacteria in MHB without the compound) and a negative control (MHB only) are included.

-

Protocol for In Vivo Hypolipidemic Activity Assay (Triton WR-1339 Induced Hyperlipidemia Model)

-

Animal Model:

-

Male Wistar rats are used and acclimatized for one week.

-

Hyperlipidemia is induced by a single intraperitoneal injection of Triton WR-1339 (400 mg/kg body weight).

-

-

Experimental Groups:

-

Group 1: Normal control (no Triton, vehicle only).

-

Group 2: Hyperlipidemic control (Triton injection + vehicle).

-

Group 3: Test group (Triton injection + Chrysophanol tetraglucoside at a specific dose).

-

Group 4: Standard drug group (Triton injection + standard hypolipidemic drug, e.g., atorvastatin).

-

-

Dosing and Sample Collection:

-

The test compound or vehicle is administered orally immediately after Triton injection.

-

Blood samples are collected at 0, 24, and 48 hours post-Triton injection.

-

-

Biochemical Analysis:

-

Serum is separated by centrifugation.

-

Serum levels of total cholesterol, triglycerides, HDL, and LDL are determined using commercially available enzymatic kits.

-

-

Statistical Analysis:

-

Data are analyzed using ANOVA followed by a post-hoc test to determine statistical significance between the groups.

-

Biological Activities and Signaling Pathways (Based on Chrysophanol)

As specific mechanistic data for Chrysophanol tetraglucoside is lacking, this section details the well-documented biological activities and signaling pathways of its aglycone, chrysophanol. The glycosylation of chrysophanol can significantly alter its bioavailability, cell permeability, and molecular targets. Therefore, the following information should be considered as providing a potential, but not confirmed, framework for the activity of the tetraglucoside.

Chrysophanol has been reported to exhibit a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.

Anti-inflammatory and Related Signaling

Chrysophanol can modulate inflammatory responses through several pathways. For instance, in the context of diabetic nephropathy, it has been shown to inactivate the TGF-β/EMT (Transforming Growth Factor-beta/Epithelial-Mesenchymal Transition) signaling pathway.

Caption: Chrysophanol's role in inactivating the TGF-β/EMT signaling pathway.

Anti-cancer Mechanisms

Chrysophanol has been shown to suppress the growth of various cancer cells by modulating key signaling pathways involved in proliferation, apoptosis, and cell cycle regulation. One such pathway is the OGN/mTOR and NF2 signaling cascade in malignant meningioma cells.

Caption: Chrysophanol inhibits meningioma cell proliferation via OGN/mTOR and NF2 pathways.

Conclusion

Chrysophanol tetraglucoside is a natural product with potential therapeutic applications in hyperlipidemia and bacterial infections. However, a comprehensive understanding of its chemical and pharmacological profile is currently limited by the lack of specific and detailed studies on the pure, fully characterized compound. The majority of the available mechanistic data pertains to its aglycone, chrysophanol. This guide has synthesized the available information to provide a foundational understanding for researchers. Future work should focus on the definitive structural elucidation of Chrysophanol tetraglucoside, along with a thorough investigation of its pharmacokinetic profile and specific mechanisms of action to validate its therapeutic potential.

References

Chrysophanol tetraglucoside CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chrysophanol tetraglucoside, a natural compound with recognized therapeutic potential. This document collates essential chemical data, summarizes its biological activities, and presents relevant experimental methodologies to support further research and development.

Core Chemical and Physical Data

Chrysophanol tetraglucoside is a glycosidic derivative of chrysophanol, an anthraquinone. Key quantitative data for this compound are summarized below.

| Parameter | Value | References |

| CAS Number | 120181-08-0 | [1][2][3][4] |

| Molecular Weight | 902.8 g/mol | [1][3][5][6] |

| Molecular Formula | C₃₉H₅₀O₂₄ | [1][3][5][6] |

Biological Activity and Therapeutic Potential

Chrysophanol tetraglucoside has demonstrated notable biological activities, primarily as an anti-hypolipidemic and antibacterial agent.[2][5] These properties suggest its potential application in managing metabolic disorders and infectious diseases.

Experimental Protocols

Detailed experimental methodologies for evaluating the biological activity of compounds from Cassia seeds, including anthraquinones like chrysophanol derivatives, have been described in the scientific literature. The following sections outline key experimental approaches based on published research.

Antibacterial Activity Assessment

The antibacterial effects of Chrysophanol tetraglucoside can be determined using established methods as described by Hatano et al. (1999) in their study on constituents of Cassia seeds.

Workflow for Antibacterial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Chrysophanol tetraglucoside.

Hypolipidemic Activity Evaluation

The hypolipidemic effects of Chrysophanol tetraglucoside can be investigated in animal models, as demonstrated in the study by Patil et al. (2004) on the seeds of Cassia tora.

Workflow for In Vivo Hypolipidemic Activity Assay

Caption: Workflow for assessing the in vivo hypolipidemic activity of Chrysophanol tetraglucoside.

Signaling Pathways

Currently, detailed signaling pathways specifically elucidated for Chrysophanol tetraglucoside are not extensively documented in publicly available literature. The primary reported activities are anti-hypolipidemic and antibacterial. The mechanisms underlying these effects are likely complex and may involve multiple targets. Future research is warranted to explore the precise molecular signaling pathways modulated by this compound.

References

Potential pharmacological activities of Chrysophanol tetraglucoside

An In-depth Technical Guide on the Potential Pharmacological Activities of Chrysophanol and its Glycoside Derivatives

Disclaimer: This technical guide focuses primarily on the pharmacological activities of Chrysophanol, the aglycone form. While Chrysophanol tetraglucoside is of interest, specific research on this particular glycoside is limited in the public domain. The activities of Chrysophanol are presented here as a foundational basis for potential research into its glycosylated forms, as glycosylation can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound.

Introduction to Chrysophanol and its Glycosides

Chrysophanol, also known as chrysophanic acid, is a naturally occurring anthraquinone found in various plants, notably in the Rheum (rhubarb) and Cassia species.[1] It is a well-documented compound with a wide array of pharmacological effects.[2][3][4] Chrysophanol can exist in glycosylated forms, such as Chrysophanol tetraglucoside, which possesses anti-hypolipidemic and antibacterial activities.[5] However, the bulk of current research has centered on the aglycone, Chrysophanol. This guide provides a comprehensive overview of the known pharmacological activities of Chrysophanol, its mechanisms of action, and the experimental methodologies used to elucidate these properties.

Potential Pharmacological Activities

Chrysophanol has been investigated for numerous therapeutic applications, including anti-inflammatory, anticancer, neuroprotective, hepatoprotective, and metabolic regulatory effects.[2][4]

Anti-inflammatory Activity

Chrysophanol demonstrates significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[6][7]

Mechanism of Action: Chrysophanol exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6] This is achieved through the suppression of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[6][7] Specifically, it inhibits the degradation of IκB-α and the subsequent activation of NF-κB.[6] Additionally, Chrysophanol has been shown to suppress the activation of caspase-1 and the expression of cyclooxygenase-2 (COX-2).[6][7] It may also influence the mitogen-activated protein kinase (MAPK) pathway.[1][8] In the context of acute lung injury, Chrysophanol has been found to target histone deacetylase 3 (HDAC3) through the high mobility group protein 1 (HMGB1)-NF-κB signaling pathway.[9][10]

Signaling Pathway:

Caption: Inhibition of the NF-κB signaling pathway by Chrysophanol.

Anticancer Activity

Chrysophanol exhibits potent anticancer effects across a variety of cancer cell lines through multiple mechanisms.[2][3]

Mechanism of Action: The anticancer activity of Chrysophanol is primarily mediated through the induction of necrosis and apoptosis.[2][11] In some cancer cells, it causes a reduction in ATP levels, leading to necrosis-like cell death.[1] Chrysophanol can also induce cell cycle arrest.[3][11] Key signaling pathways implicated in its anticancer effects include the inhibition of the epidermal growth factor receptor (EGFR)/mammalian target of rapamycin (mTOR) signaling pathway and the suppression of NF-κB activity.[2][11] In malignant meningioma cells, Chrysophanol has been shown to inhibit the osteoglycin/mTOR signaling pathway while activating the NF2 signaling pathway.[12] For colorectal cancer, decorin has been identified as a major target.[13]

Quantitative Data:

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| A549 | Non-small cell lung | 24.76 | [2] |

| SK-OV-3 | Ovary | 7.28 | [2] |

| SK-MEL-2 | Melanoma | 5.83 | [2] |

| XF498 | Central Nervous System | 30.0 | [2] |

| HCT-15 | Colon | 30.0 | [2] |

Signaling Pathways:

Caption: Inhibition of the EGFR/mTOR signaling pathway by Chrysophanol.

Caption: Downregulation of NF-κB and its downstream targets by Chrysophanol.

Neuroprotective Activity

Chrysophanol has shown promise in protecting against neuronal damage.[4][14]

Mechanism of Action: Its neuroprotective effects are attributed to its antioxidant and anti-inflammatory properties.[14][15] In a model of lead-induced neurotoxicity, Chrysophanol was found to enhance the antioxidant defense system.[2] It can also reverse the production of inflammatory cytokines and apoptotic gene expression in neuronal tissues.[14] In stress-intensified epilepsy models, Chrysophanol was shown to modulate TLR4/NFκB-Nrf2/HO-1 and BDNF/VEGF signaling.[15]

Hepatoprotective Activity

Chrysophanol has demonstrated protective effects against liver injury.[2]

Mechanism of Action: It is reported to block the RIP 140/348 and NF-κB pathways, thereby regulating the inflammatory response in acute hepatic injury.[2] This leads to a reduction in pro-inflammatory cytokines like TNF-α and IL-6.[2] In the context of liver fibrosis activated by Hepatitis B virus X, Chrysophanol has been found to inhibit the mTOR and PPARs signaling pathways.[16]

Metabolic Regulation

Chrysophanol plays a role in regulating lipid and glucose metabolism.

Mechanism of Action: Chrysophanol exhibits hypolipidemic activity and has the potential to be used for lipid metabolic disorders.[1][5] It has been shown to alleviate metabolic syndrome by activating the SIRT6/AMPK signaling pathway in brown adipocytes, leading to increased energy expenditure and improved insulin sensitivity.[17] Its anti-diabetic properties are also linked to effects on glucose transport and the insulin receptor.[18] Additionally, Chrysophanol can ameliorate renal interstitial fibrosis by inhibiting the TGF-β/Smad signaling pathway.[19]

Signaling Pathway:

Caption: Activation of the SIRT6/AMPK signaling pathway by Chrysophanol.

Experimental Methodologies

The pharmacological activities of Chrysophanol have been investigated using a range of in vitro and in vivo models.

In Vitro Studies

-

Cell Lines: A variety of human cancer cell lines have been used, including A549 (lung), SK-OV-3 (ovary), SK-MEL-2 (melanoma), HCT-15 (colon), J5 (liver), MCF-7 and MDA-MB-231 (breast), and HBL-52 (meningioma).[2][11][12] Macrophage cell lines such as RAW264.7 and mouse peritoneal macrophages are used for anti-inflammatory studies.[2][6] 3T3-L1 adipocytes are employed for metabolic studies.[2]

-

Assays:

-

Cell Viability and Proliferation: MTT assay is commonly used to assess the effect of Chrysophanol on cell proliferation.[11]

-

Apoptosis: Annexin V/propidium iodide staining followed by flow cytometry is used to quantify apoptosis.[11]

-

Cell Cycle Analysis: Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.[11]

-

Protein Expression: Western blotting is employed to measure the levels of key proteins in signaling pathways (e.g., NF-κB, mTOR, cleaved caspase 3).[11][12]

-

Cytokine Production: Enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of cytokines like TNF-α and IL-6 in cell culture supernatants.[6]

-

In Vivo Studies

-

Animal Models:

-

Inflammatory Bowel Disease: Dextran sulfate sodium (DSS)-induced colitis in mice is a common model to study the anti-inflammatory effects of Chrysophanol in the gut.[6]

-

Acute Lung Injury: Lipopolysaccharide (LPS)-induced acute lung injury in mice is used to evaluate its protective effects on the lungs.[9]

-

Neuroprotection: Lead-poisoned neonatal mice and PTZ-induced epilepsy in mice have been used to assess neuroprotective activity.[2][15]

-

Metabolic Syndrome: High-fat diet-induced obese mice are used to study the effects on obesity and metabolic disorders.[17]

-

Renal Fibrosis: Unilateral ureteral obstruction (UUO) in mice is used as a model for renal interstitial fibrosis.[19]

-

Cancer: Tumor xenograft models in nude mice are used to evaluate the in vivo anticancer efficacy.[13]

-

Experimental Workflow:

Caption: A generalized workflow for investigating Chrysophanol's activities.

Conclusion and Future Perspectives

Chrysophanol is a natural anthraquinone with a remarkable spectrum of pharmacological activities, including potent anti-inflammatory, anticancer, neuroprotective, hepatoprotective, and metabolic regulatory effects. Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways such as NF-κB, mTOR, and AMPK.

However, there are challenges to its clinical application, including poor water solubility and low bioavailability, which are areas for future research and formulation development.[3] Furthermore, while the pharmacological profile of Chrysophanol is extensively studied, there is a significant knowledge gap regarding its glycosylated derivatives, such as Chrysophanol tetraglucoside. Future research should focus on isolating and characterizing these glycosides and evaluating their pharmacological activities and pharmacokinetic profiles to determine if they offer any advantages over the aglycone form. Comprehensive clinical trials are ultimately needed to validate the efficacy and safety of Chrysophanol and its derivatives for therapeutic use.[3]

References

- 1. Chrysophanol - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Chrysophanol: A promising natural compound in cancer therapy - Mechanistic insights and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chrysophanol: a review of its pharmacology, toxicity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. Anti-Inflammatory Activity of Chrysophanol through the Suppression of NF-κB/Caspase-1 Activation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory activity of chrysophanol through the suppression of NF-kappaB/caspase-1 activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The pharmacological properties of chrysophanol, the recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Chrysophanol Exerts Anti-inflammatory Activity by Targeting Histone Deacetylase 3 Through the High Mobility Group Protein 1-Nuclear Transcription Factor-Kappa B Signaling Pathway in vivo and in vitro [frontiersin.org]

- 10. Chrysophanol Exerts Anti-inflammatory Activity by Targeting Histone Deacetylase 3 Through the High Mobility Group Protein 1-Nuclear Transcription Factor-Kappa B Signaling Pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chrysophanol inhibits the osteoglycin/mTOR and activats NF2 signaling pathways to reduce viability and proliferation of malignant meningioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chrysophanol exhibits inhibitory activities against colorectal cancer by targeting decorin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Chrysophanol attenuates cognitive impairment, neuroinflammation, and oxidative stress by TLR4/NFκB-Nrf2/HO-1 and BDNF/VEGF signaling in stress-intensified PTZ induced epilepsy in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Biological Mechanisms of Action of Chrysophanol in Hepatic Stellate Cells Activated by Hepatic B Virus X Based on Network Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chrysophanol Alleviates Metabolic Syndrome by Activating the SIRT6/AMPK Signaling Pathway in Brown Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Chrysophanol ameliorates renal interstitial fibrosis by inhibiting the TGF-β/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Chrysophanol Tetraglucoside Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chrysophanol, a naturally occurring anthraquinone, has demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic properties. Its glycosidic forms, such as Chrysophanol tetraglucoside, are of significant interest due to the potential for altered pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the in silico methods used to predict the bioactivity of Chrysophanol and its derivatives. While specific in silico data for Chrysophanol tetraglucoside is limited, this document outlines the established computational workflows and detailed experimental protocols for molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and molecular dynamics simulations, using Chrysophanol as a primary case study. Furthermore, this guide summarizes quantitative data from existing in silico studies on Chrysophanol and visualizes its key signaling pathways, offering a foundational framework for future research into its glycosylated forms.

Introduction

Chrysophanol (1,8-dihydroxy-3-methylanthraquinone) is a well-characterized bioactive compound found in various medicinal plants.[1] Its therapeutic potential is attributed to its interaction with multiple cellular signaling pathways. The addition of glucoside moieties, as in Chrysophanol tetraglucoside, can significantly impact the molecule's solubility, bioavailability, and ultimately, its biological activity. In silico prediction methods offer a rapid and cost-effective approach to hypothesize the bioactivity of such derivatives, guiding further experimental validation. This guide details the computational strategies employed to elucidate the therapeutic promise of Chrysophanol and, by extension, provides a roadmap for investigating Chrysophanol tetraglucoside.

Predicted Bioactivities of Chrysophanol (Aglycone)

In silico studies have predicted a range of biological activities for Chrysophanol. The following table summarizes key quantitative data from molecular docking and other computational analyses.

| Target Protein/Property | In Silico Method | Predicted Binding Affinity/Score | Predicted Bioactivity | Reference |

| Anticancer Activity | ||||

| KITENIN/ErbB4 complex | Molecular Docking | - | Disruption of the oncogenic complex | [2][3] |

| Caspase-3 | Molecular Docking | Good binding energy | Pro-apoptotic | [4] |

| Bcl-2 | Molecular Docking | Good binding energy | Pro-apoptotic | [4] |

| TRAF2 | Molecular Docking | Good binding energy | Anti-inflammatory/Anticancer | [4] |

| TNIK | Molecular Docking | Good binding energy | Anticancer | [4] |

| CDK2 | Molecular Docking | Good binding energy | Cell cycle arrest | [4] |

| Antidiabetic Activity | ||||

| α-amylase | Molecular Docking | - | Inhibition of carbohydrate metabolism | [5] |

| α-glucosidase | Molecular Docking | - | Inhibition of carbohydrate metabolism | [5] |

| Dipeptidyl peptidase IV (DPP-IV) | Molecular Docking | -5.67 (Glide score) | Inhibition of GLP-1 degradation | [6] |

| Peroxisome proliferator-activated receptor-γ (PPAR-γ) | Molecular Docking | -3.92 (Glide score) | Agonist activity, improving insulin sensitivity | [6] |

| Antibacterial Activity | ||||

| Ddl-B | Molecular Docking | - | Inhibition of bacterial cell wall synthesis | [7] |

| Gyr-B | Molecular Docking | - | Inhibition of DNA replication | [7] |

In Silico Experimental Protocols

This section provides detailed methodologies for the key computational experiments used to predict the bioactivity of Chrysophanol and its derivatives.

Molecular Docking with AutoDock

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol outlines the steps using AutoDock.

-

Preparation of the Receptor Molecule:

-

Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogen atoms and assign Kollman charges using AutoDockTools (ADT).

-

Save the prepared receptor in PDBQT format.

-

-

Preparation of the Ligand Molecule (Chrysophanol/Chrysophanol Tetraglucoside):

-

Obtain the 3D structure of the ligand. For Chrysophanol tetraglucoside, this can be sourced from PubChem.[8]

-

Add Gasteiger charges and merge non-polar hydrogens in ADT.

-

Define the rotatable bonds to allow for conformational flexibility during docking.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Generation:

-

Define the active site of the receptor based on literature or co-crystallized ligand binding sites.

-

Generate a grid box that encompasses the defined active site using AutoGrid. This grid stores the potential energy of interaction for different atom types.

-

-

Running the Docking Simulation:

-

Use AutoDock to perform the docking simulation. The Lamarckian Genetic Algorithm is commonly employed for exploring the conformational space of the ligand within the active site.

-

Set the docking parameters, including the number of genetic algorithm runs, population size, and the maximum number of energy evaluations.

-

-

Analysis of Results:

-

Analyze the docking results based on the binding energy and the clustering of docked conformations.

-

Visualize the ligand-receptor interactions, including hydrogen bonds and hydrophobic interactions, using visualization software like PyMOL or Discovery Studio.

-

ADMET Prediction

ADMET prediction is crucial for evaluating the drug-likeness of a compound. Web-based tools like SwissADME or software packages like ADMET Predictor can be used.

-

Input of Molecular Structure:

-

Provide the molecular structure of Chrysophanol tetraglucoside, typically as a SMILES string, which can be obtained from databases like PubChem.[8]

-

-

Execution of Prediction:

-

The software calculates various physicochemical properties and predicts pharmacokinetic and toxicological parameters.

-

-

Analysis of Predicted Properties:

-

Absorption: Evaluate parameters like Caco-2 cell permeability and intestinal absorption.

-

Distribution: Assess blood-brain barrier permeability and plasma protein binding.

-

Metabolism: Predict susceptibility to metabolism by cytochrome P450 enzymes.

-

Excretion: Estimate clearance and half-life.

-

Toxicity: Predict potential for cardiotoxicity (hERG inhibition), mutagenicity (AMES test), and other toxicities.

-

Molecular Dynamics (MD) Simulation with GROMACS

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.

-

System Preparation:

-

Prepare the protein and ligand topologies using a force field such as CHARMM36.

-

Solvate the ligand-protein complex in a water box and add ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization to remove steric clashes and relax the system to a low-energy conformation.

-

-

Equilibration:

-

Perform a two-step equilibration process:

-

NVT (constant Number of particles, Volume, and Temperature): Equilibrate the temperature of the system.

-

NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure and density of the system.

-

-

-

Production MD Run:

-

Run the production MD simulation for a desired time scale (e.g., 100 ns) to generate trajectories of the complex's motion.

-

-

Trajectory Analysis:

-

Analyze the trajectories to calculate metrics such as Root Mean Square Deviation (RMSD) to assess conformational stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and Radius of Gyration (Rg) to evaluate the compactness of the complex.

-

Analyze the persistence of ligand-receptor interactions over the simulation time.

-

Visualizations: Signaling Pathways and Workflows

In Silico Bioactivity Prediction Workflow

Caption: A generalized workflow for the in silico prediction of bioactivity.

Chrysophanol and the KITENIN/ErbB4 Signaling Pathway

Caption: Chrysophanol disrupts the KITENIN/ErbB4 oncogenic complex.[2][3]

Chrysophanol's Modulation of the PI3K/AKT Signaling Pathway

Caption: Chrysophanol inhibits the PI3K/AKT/mTOR signaling pathway.[5][9][10]

Chrysophanol's Influence on the MAPK Signaling Pathway

References

- 1. Chrysophanol | C15H10O4 | CID 10208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. static.igem.wiki [static.igem.wiki]

- 3. Chrysophanol inhibits of colorectal cancer cell motility and energy metabolism by targeting the KITENIN/ErbB4 oncogenic complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/AKT/mTOR signalling inhibitor chrysophanol ameliorates neurobehavioural and neurochemical defects in propionic acid-induced experimental model of autism in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chrysophanol Induces Apoptosis of Choriocarcinoma Through Regulation of ROS and the AKT and ERK1/2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3.7. Molecular Dynamics Simulation of Protein–Ligand Complexes [bio-protocol.org]

- 8. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 9. mdpi.com [mdpi.com]

- 10. Neuroprotective Effect of Chrysophanol as a PI3K/AKT/mTOR Signaling Inhibitor in an Experimental Model of Autologous Blood-induced Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Stars of Phytomedicine: A Technical Guide to the Discovery of Novel Anthraquinone Glycosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthraquinone glycosides, a prominent class of secondary metabolites found in a variety of medicinal plants, have long been recognized for their diverse pharmacological activities. These compounds, characterized by an anthraquinone aglycone linked to one or more sugar moieties, exhibit a wide range of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic effects. The glycosylation of the anthraquinone core often enhances the bioavailability and modulates the biological activity of the parent aglycone, making these compounds particularly attractive for drug discovery and development.

This technical guide provides an in-depth overview of the methodologies and recent findings in the discovery of novel anthraquinone glycosides from medicinal plants. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.

Data Presentation: A Comparative Analysis of Novel Anthraquinone Glycosides

The following tables summarize the quantitative data from recent studies on newly discovered anthraquinone glycosides, providing a comparative overview of their sources, yields, and biological activities.

Table 1: Newly Isolated Anthraquinone Glycosides and Their Botanical Sources

| Compound Name | Plant Source | Plant Part | Extraction Method | Yield (%) | Reference |

| Alaternosides A-C | Rhamnus alaternus L. | Root bark and leaves | Butanolic and ethyl acetate extraction | Not Reported | [1] |

| Lasianthuoside A-C | Lasianthus acuminatissimus MERR. | Root | Not Reported | Not Reported | [2] |

| Lasianthuoside F-K | Lasianthus acuminatissimus | Root | Acetone extraction | Not Reported | [3] |

| Digiferruginol-1-methylether-11-O-beta-gentiobioside | Morinda citrifolia | Roots | Not Reported | Not Reported | [4] |

| Digiferruginol-11-O-beta-primeveroside | Morinda citrifolia | Roots | Not Reported | Not Reported | [4] |

| Damnacanthol-11-O-beta-primeveroside | Morinda citrifolia | Roots | Not Reported | Not Reported | [4] |

| Compound An30 | Atriplex nummularia L. | Not Reported | Ethyl acetate extraction | Not Reported | [5] |

| Cassuquinone A | Zingiber cassumunar | Rhizomes | Not Reported | Not Reported | [6] |

| Emodin-8-O-β-D-glucopyranoside | Traditional medicinal plants | Not Reported | Not Reported | Not Reported | [7] |

Table 2: Biological Activities of Novel Anthraquinone Glycosides

| Compound Name | Biological Activity | Assay | Key Findings (e.g., IC50) | Reference |

| Alaternoside C (Compound 3) | Free radical scavenging | DPPH assay | IC50: 9.46 µg/mL | [1] |

| Physcion-8-O-rutinoside (Compound 4) | Free radical scavenging | DPPH assay | IC50: 27.68 µg/mL | [1] |

| Lasianthuoside A (1) | Anti-H1N1 activity | Not Specified | IC50: 66.1 µM | [2] |

| Lasianthuoside B (2) | Anti-H1N1 activity | Not Specified | IC50: 10.5 µM | [2] |

| Lasianthuoside B (2) | Anti-H3N2 activity | Not Specified | IC50: 11.5 µM | [2] |

| Lasianthuoside B (2) | Antimicrobial (S. aureus) | Not Specified | MIC: 24.5 µM | [2] |

| Cassuquinone A (CA) | α-glucosidase inhibitory | In vitro assay | IC50: 11.72 µM | [6] |

| Emodin-8-O-β-D-glucopyranoside (EG) | Anticancer | Cell viability, proliferation, and cell cycle arrest assays | Suppresses cancer cell proliferation via p21-CDKs-Rb axis | [7] |

| Alizarin 2-O-glucoside | Anticancer | Cell growth inhibition assay | >90% inhibition in AGS, HeLa, and HepG2 cell lines | [8] |

Experimental Protocols: A Step-by-Step Guide

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of novel anthraquinone glycosides.

Extraction of Anthraquinone Glycosides

The choice of extraction method is critical for maximizing the yield of anthraquinone glycosides. Common techniques include Soxhlet extraction, decoction, and ultrasonication.

a) Soxhlet Extraction Protocol [8]

-

Sample Preparation: Air-dry the plant material (e.g., roots, leaves) and grind it into a fine powder.

-

Extraction: Place the powdered plant material (e.g., 2g) into a thimble and extract using a Soxhlet apparatus with 200 mL of 70-80% ethanol for a specified duration (e.g., 4 reflux cycles).[8]

-

Concentration: After extraction, filter the extract and evaporate the solvent to dryness using a rotary evaporator or a water bath.

-

Storage: Store the crude extract at a low temperature for further analysis.

b) Decoction Protocol [8]

-

Sample Preparation: Grind the dried plant material into a coarse powder.

-

Boiling: Boil the ground plant material (e.g., 2g) in 200 mL of distilled water at 90–95°C for an extended period (e.g., 7 hours).[8]

-

Filtration and Concentration: Filter the decoction while hot and then evaporate the water to obtain the crude extract.

c) Ultrasonic-Assisted Extraction (UAE) Protocol

-

Sample Preparation: Mix approximately 0.05 g of finely ground dried plant material with 10 mL of 80% methanol.[5]

-

Ultrasonication: Place the mixture in an ultrasonic bath and sonicate at room temperature for 30 minutes.[5]

-

Centrifugation and Filtration: Centrifuge the extract and then pass the supernatant through a 0.22 µm syringe filter before analysis.[5]

Isolation and Purification

Column chromatography is a widely used technique for the isolation and purification of individual anthraquinone glycosides from the crude extract.

Protocol for Column Chromatography:

-

Column Packing: Prepare a glass column packed with a suitable stationary phase, such as silica gel or Sephadex LH-20, slurried in an appropriate solvent.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

-

Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Compound Isolation: Combine the fractions containing the compound of interest and evaporate the solvent to obtain the purified anthraquinone glycoside.

Structural Elucidation

The chemical structure of a novel anthraquinone glycoside is determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon skeleton of the anthraquinone aglycone and the types of sugar moieties, as well as their connectivity and stereochemistry.[1][6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the exact molecular weight and elemental composition of the compound, which is essential for determining its molecular formula.[2][6]

Biological Activity Assays

a) Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the purified anthraquinone glycoside for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

b) Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

-

Reaction Mixture Preparation: Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent (e.g., methanol).

-

Compound Addition: Add different concentrations of the anthraquinone glycoside to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specific time.

-

Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at a specific wavelength (e.g., 517 nm). The percentage of scavenging activity is calculated based on the reduction in absorbance.

Mandatory Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental workflows relevant to the study of anthraquinone glycosides.

Caption: General experimental workflow for the discovery of novel anthraquinone glycosides.

Caption: Biosynthetic pathways of anthraquinone glycosides in plants.

Caption: p21-CDKs-Rb signaling pathway modulated by Emodin-8-O-β-D-glucopyranoside.

Conclusion

The discovery of novel anthraquinone glycosides from medicinal plants continues to be a vibrant and promising area of research. The integration of modern analytical techniques with robust biological screening methods is essential for identifying new lead compounds for drug development. This guide has provided a comprehensive overview of the current methodologies, quantitative data, and key signaling pathways involved in this field. It is anticipated that the continued exploration of the rich chemical diversity of the plant kingdom will lead to the discovery of new and effective therapeutic agents based on the anthraquinone glycoside scaffold.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. Extraction of glycosides | DOCX [slideshare.net]

- 5. Evaluation of the content variation of anthraquinone glycosides in rhubarb by UPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of conventional and novel extraction techniques on extraction efficiency of five anthraquinones from Rheum emodi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. thaiscience.info [thaiscience.info]

Methodological & Application

Application Notes and Protocols for Supercritical Fluid Extraction of Anthraquinone Glycosides from Rheum palmatum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheum palmatum L., commonly known as Chinese Rhubarb, is a perennial herb that has been a cornerstone of traditional Chinese medicine for centuries.[1] Its medicinal properties are largely attributed to a rich composition of bioactive compounds, particularly anthraquinones and their glycosides.[1] These compounds, including derivatives of emodin, rhein, chrysophanol, aloe-emodin, and physcion, are known for a wide range of pharmacological activities such as anti-inflammatory, antimicrobial, anticancer, and hepatoprotective effects.[2] Anthraquinone glycosides, in particular, are of significant interest as the glycosylation is crucial for their transport to the site of action in the large intestine.[3]

Traditional methods for extracting these valuable compounds often involve the use of organic solvents, which can be time-consuming and raise environmental concerns. Supercritical fluid extraction (SFE) presents a green and efficient alternative. Utilizing supercritical carbon dioxide (scCO₂), often with a polar co-solvent, SFE offers high selectivity, shorter extraction times, and the production of solvent-free extracts.[4] This document provides detailed protocols for the SFE of anthraquinone glycosides from Rheum palmatum and compares this modern technique with conventional extraction methods.

Experimental Protocols

Supercritical Fluid Extraction (SFE) of Anthraquinone Glycosides

This protocol is designed to selectively extract anthraquinone glycosides from dried Rheum palmatum root and rhizome. Given the polar nature of glycosides, a co-solvent is essential to enhance the solvating power of supercritical CO₂.

Materials and Equipment:

-

Dried and powdered Rheum palmatum root and rhizome (particle size < 0.5 mm)

-

Supercritical fluid extraction system equipped with a high-pressure CO₂ pump, a co-solvent pump, an extraction vessel, and a back-pressure regulator

-

High-purity CO₂ (99.9%)

-

Ethanol (HPLC grade) as a co-solvent

-

Collection vials

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Protocol:

-

Sample Preparation: Weigh approximately 10 g of powdered Rheum palmatum and load it into the extraction vessel.

-

System Setup:

-

Set the extraction vessel temperature to 50°C.

-

Pressurize the system with CO₂ to 30 MPa (300 bar).

-

Set the CO₂ flow rate to 2 L/min.

-

Introduce ethanol as a co-solvent at a concentration of 10% (v/v).

-

-

Extraction:

-

Perform a static extraction for 30 minutes to allow the supercritical fluid to penetrate the plant matrix.

-

Follow with a dynamic extraction for 90 minutes, continuously flowing the supercritical fluid through the vessel.

-

Collect the extract in a collection vial at ambient pressure and temperature. The CO₂ will vaporize, leaving the concentrated extract.

-

-

Sample Analysis: Dissolve a known quantity of the dried extract in methanol for subsequent quantitative analysis by HPLC.

Comparative Extraction Method: Ultrasound-Assisted Extraction (UAE)

Materials and Equipment:

-

Dried and powdered Rheum palmatum root and rhizome

-

Ultrasonic bath

-

80% Methanol

-

Centrifuge

-

Filtration apparatus (0.45 µm filter)

-

HPLC system for analysis

Protocol:

-

Extraction:

-

Place 1 g of powdered Rheum palmatum in a flask with 20 mL of 80% methanol.

-

Sonicate the mixture in an ultrasonic bath at 67°C for 33 minutes.

-

-

Sample Preparation for Analysis:

-

Centrifuge the mixture to separate the solid material.

-

Filter the supernatant through a 0.45 µm filter.

-

Dilute the filtrate with methanol as needed for HPLC analysis.

-

Data Presentation

The following tables summarize quantitative data for the extraction of key anthraquinone glycosides from Rheum palmatum using different methods and conditions.

Table 1: Comparison of Supercritical Fluid Extraction Parameters for Anthraquinone Aglycones (as a proxy for glycoside behavior)

| Parameter | Value | Outcome | Reference |

| Pressure | 210 atm (approx. 21.3 MPa) | Optimal for chrysophanol extraction | [5] |

| Temperature | 85°C | Optimal for chrysophanol extraction | [5] |

| Extraction Time | 30 min | Sufficient for efficient extraction | [5] |

| Co-solvent | Not specified for glycosides | Methanol is commonly used | [6][7] |

Note: Data for SFE of anthraquinone glycosides is limited; parameters for aglycones are presented as a starting point. Glycoside extraction typically requires a co-solvent due to their higher polarity.

Table 2: Yield of Anthraquinone Glycosides using Ultrasound-Assisted Extraction (UAE) with Optimized Parameters

| Anthraquinone Glycoside | Optimized Yield (mg/g) |

| Total Anthraquinones | 17.55 |

Optimized UAE conditions: 84% methanol, 33 minutes, 67°C.[4]

Table 3: Content of Major Anthraquinone Glycosides in a Purified Rheum palmatum Extract

| Anthraquinone Glycoside | Content (%) |

| Emodin-8-O-β-D-glucoside (EMG) | 2.05 |

| Aloe-emodin-8-O-β-D-glucoside (AEG) | 6.61 |

| Chrysophanol-8-O-β-D-glucoside (CPG) | 3.73 |

| Total Anthraquinone Glycosides | 58.00 |

This data is from a purified extract and not a direct SFE yield, but indicates the relative abundance of these glycosides.[8]

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

Caption: Workflow for Supercritical Fluid Extraction of Anthraquinone Glycosides.

Caption: Putative Signaling Pathway for Anthraquinone Glycosides in Ameliorating β-cell Apoptosis.[9]

References

- 1. A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Steps Involved in a Supercritical CO2 Extraction Process [buffaloextracts.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Supercritical Carbon Dioxide Extraction of Four Medicinal Mediterranean Plants: Investigation of Chemical Composition and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the content variation of anthraquinone glycosides in rhubarb by UPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | A Purified Anthraquinone-Glycoside Preparation From Rhubarb Ameliorates Type 2 Diabetes Mellitus by Modulating the Gut Microbiota and Reducing Inflammation [frontiersin.org]

- 9. Ameliorative Effect and Mechanism of the Purified Anthraquinone-Glycoside Preparation from Rheum Palmatum L. on Type 2 Diabetes Mellitus [mdpi.com]

Application Notes and Protocols for Evaluating the Anticancer Activity of Chrysophanol Tetraglucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysophanol, a naturally occurring anthraquinone, has demonstrated significant potential as an anticancer agent. It exerts its effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[1][2] Chrysophanol tetraglucoside, a glycosylated form of chrysophanol, is a derivative whose anticancer properties are of growing interest. Glycosylation can significantly alter the solubility, bioavailability, and ultimately the biological activity of a compound. These application notes provide a comprehensive guide to the cell-based assays that can be employed to evaluate the anticancer efficacy of Chrysophanol tetraglucoside.

Disclaimer: Research specifically detailing the anticancer activity of Chrysophanol tetraglucoside is limited. The following protocols and data are based on studies conducted with its aglycone form, Chrysophanol. Researchers should be aware that the optimal concentrations and observed effects of Chrysophanol tetraglucoside may differ, and therefore, protocol optimization is highly recommended.

Data Presentation: Anticancer Activity of Chrysophanol

The following tables summarize the reported anticancer effects of Chrysophanol on various cancer cell lines. This data can serve as a reference for designing experiments with Chrysophanol tetraglucoside.

Table 1: IC50 Values of Chrysophanol in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| MCF-7 | Breast Cancer | ~20 | 48 |

| MDA-MB-231 | Breast Cancer | ~20 | 48 |

| HBL-52 | Malignant Meningioma | ~90 | Not Specified |

| J5 | Liver Cancer | 120 | Not Specified |

| SNU-C5 | Colon Cancer | 120 | Not Specified |

| A549 | Lung Cancer | 50 | Not Specified |

| Caki-2 | Renal Cell Carcinoma | 20 | Not Specified |

| SAS | Tongue Squamous Carcinoma | 12.60 ± 2.13 | 24 |

| FaDu | Pharynx Squamous Carcinoma | 9.64 ± 1.33 | 24 |

Table 2: Effects of Chrysophanol on Cell Cycle Distribution and Apoptosis

| Cell Line | Concentration (µM) | Effect on Cell Cycle | Apoptosis Induction |

| MCF-7 | 20 | G1 arrest | Increased |

| MDA-MB-231 | 20 | G1 arrest | Increased |

| HBL-52 | 90 | G1 arrest | 30% increase |

| HeLa | Not Specified | G2/M arrest | Significant increase |

Experimental Protocols

Herein are detailed protocols for essential cell-based assays to characterize the anticancer properties of Chrysophanol tetraglucoside.

Cell Viability Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Chrysophanol tetraglucoside (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of Chrysophanol tetraglucoside in a complete growth medium. After 24 hours, replace the medium with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT Assay Experimental Workflow

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

Chrysophanol tetraglucoside

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 1 x 10⁶ cells/well and incubate for 24 hours. Treat the cells with various concentrations of Chrysophanol tetraglucoside for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry.

Apoptosis Assay Workflow

Cell Cycle Analysis (Propidium Iodide Staining)

This assay measures the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell lines

-

Complete growth medium

-

Chrysophanol tetraglucoside

-

6-well plates

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Chrysophanol tetraglucoside as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry.

Signaling Pathway Modulation

Chrysophanol has been reported to modulate several signaling pathways involved in cancer progression.[3][4] One of the key pathways is the NF-κB pathway, which is often constitutively active in cancer cells and promotes proliferation and survival. Chrysophanol has been shown to inhibit the phosphorylation of IκB and p65, key components of this pathway, leading to the downregulation of anti-apoptotic proteins like Bcl-2.[3]

Modulation of the NF-κB Pathway

References

- 1. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chrysophanol: A promising natural compound in cancer therapy - Mechanistic insights and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Chrysophanol Tetraglucoside as a Standard for Phytochemical Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysophanol tetraglucoside is a naturally occurring anthraquinone glycoside found in various medicinal plants, notably in the seeds of Cassia tora. As a glycosylated form of chrysophanol, it exhibits a range of biological activities, including potential antioxidant, anti-inflammatory, and hepatoprotective effects. In the realm of phytochemical analysis, pure Chrysophanol tetraglucoside serves as an essential reference standard for the accurate identification and quantification of this compound in plant extracts, herbal formulations, and other biological matrices. Its use is critical for ensuring the quality, consistency, and efficacy of botanical products.

These application notes provide detailed protocols for the use of Chrysophanol tetraglucoside as a standard in common analytical techniques, summarize its physicochemical properties and relevant quantitative data, and explore its role in biological signaling pathways pertinent to drug development.

Physicochemical Properties of Chrysophanol Tetraglucoside

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and application in analytical methodologies.

| Property | Value | Source |

| IUPAC Name | 1,8-dihydroxy-3-methyl-10-oxo-10H-anthracen-9-one 1-O-β-D-tetraglucoside | N/A |

| Synonyms | Chrysophanol 1-O-beta-tetraglucoside | TargetMol |

| CAS Number | 120181-08-0 | TargetMol |

| Molecular Formula | C₃₉H₅₀O₂₄ | TargetMol |

| Molecular Weight | 902.8 g/mol | TargetMol |

| Appearance | Powder | TargetMol |

| Solubility | Soluble in DMSO and methanol. | GlpBio |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | TargetMol |

Experimental Protocols

The following protocols are representative methods for the quantification of anthraquinones and their glycosides. While specific validation for Chrysophanol tetraglucoside is not widely published, these methods for chrysophanol and related glycosides can be adapted and validated for its specific quantification.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is adapted from a validated method for the analysis of chrysophanol in plant extracts and can be optimized for Chrysophanol tetraglucoside.

Objective: To quantify Chrysophanol tetraglucoside in a sample matrix using an external standard method.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Chrysophanol tetraglucoside reference standard

-

HPLC-grade methanol, acetonitrile, and formic acid

-

Ultrapure water

-

Sample extract (e.g., methanolic extract of Cassia tora seeds)

-

Syringe filters (0.45 µm)

Protocol:

-

Standard Stock Solution Preparation: Accurately weigh 1 mg of Chrysophanol tetraglucoside reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 100 µg/mL.

-

Calibration Standards Preparation: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

-

Sample Preparation:

-

Accurately weigh 1 g of the powdered plant material and extract with 20 mL of methanol using ultrasonication for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

-

Gradient Program:

-

0-10 min: 10-30% B

-

10-25 min: 30-60% B

-

25-30 min: 60-10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

-

Analysis:

-

Inject the calibration standards to construct a calibration curve of peak area versus concentration.

-

Inject the sample solution.

-

Identify the Chrysophanol tetraglucoside peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of Chrysophanol tetraglucoside in the sample using the regression equation from the calibration curve.